2-(4-((Tert-butoxycarbonyl)amino)piperidin-1-yl)isonicotinic acid
Overview
Description
2-(4-((Tert-butoxycarbonyl)amino)piperidin-1-yl)isonicotinic acid is a chemical compound with the molecular formula C16H23N3O4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and an isonicotinic acid moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((Tert-butoxycarbonyl)amino)piperidin-1-yl)isonicotinic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced to the piperidine ring using tert-butyl chloroformate in the presence of a base such as triethylamine.
Coupling with Isonicotinic Acid: The Boc-protected piperidine is then coupled with isonicotinic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-((Tert-butoxycarbonyl)amino)piperidin-1-yl)isonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions with other carboxylic acids or amines to form amide or ester bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling: EDCI and HOBt are frequently used as coupling reagents in the formation of amide bonds.
Major Products
Free Amine: Obtained by deprotection of the Boc group.
Amides and Esters: Formed through coupling reactions with other carboxylic acids or amines.
Scientific Research Applications
2-(4-((Tert-butoxycarbonyl)amino)piperidin-1-yl)isonicotinic acid has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.
Chemical Biology: Utilized in the development of chemical probes for biological systems
Mechanism of Action
The mechanism of action of 2-(4-((Tert-butoxycarbonyl)amino)piperidin-1-yl)isonicotinic acid depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The Boc group serves as a protecting group, allowing selective reactions to occur at other functional sites .
Comparison with Similar Compounds
Similar Compounds
2-(4-((Tert-butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid: Similar structure but with a nicotinic acid moiety instead of isonicotinic acid.
4-((Tert-butoxycarbonyl)amino)piperidin-1-yl)benzoic acid: Features a benzoic acid moiety instead of isonicotinic acid.
Uniqueness
2-(4-((Tert-butoxycarbonyl)amino)piperidin-1-yl)isonicotinic acid is unique due to its combination of a piperidine ring, Boc protecting group, and isonicotinic acid moiety. This structure provides versatility in synthetic applications and potential biological activity .
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)18-12-5-8-19(9-6-12)13-10-11(14(20)21)4-7-17-13/h4,7,10,12H,5-6,8-9H2,1-3H3,(H,18,22)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAVXUYLVORZTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955541-47-5 | |
Record name | 2-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)pyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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